molecular formula C15H14ClNO3 B2913581 5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide CAS No. 878717-34-1

5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide

Cat. No.: B2913581
CAS No.: 878717-34-1
M. Wt: 291.73
InChI Key: DADJUAJLNIMZBP-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-furan intermediate.

    Formation of the carboxamide group: The final step involves the reaction of the chlorophenoxy-furan intermediate with prop-2-en-1-amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy-furan derivatives.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-methoxyphenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide
  • 5-[(2-bromophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide
  • 5-[(2-fluorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide

Uniqueness

5-[(2-chlorophenoxy)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-11(20-14)10-19-13-6-4-3-5-12(13)16/h2-8H,1,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADJUAJLNIMZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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